Regioisomeric Differentiation: 3-Allyl vs. 1-Allyl Substitution Impact on Physicochemical Properties
The 3-allyl substitution pattern in 3-Allyl-1,3,5-triazinane-2,4-dione results in quantifiably lower lipophilicity (XLogP3) compared to its 1-allyl regioisomer (CAS 104732-58-3), a critical factor for solubility and partitioning in both synthetic and biological media. This difference arises from the variation in molecular dipole and hydrogen-bonding orientation due to the allyl group's position on the triazinane ring. The target compound provides a measurable advantage in aqueous compatibility while maintaining the allyl handle's reactivity . Published crystallographic studies on similar 1,3,5-triazine-2,4-dione scaffolds confirm that N-alkylation position dramatically alters solid-state packing and solubility [1].
| Evidence Dimension | Hydrophobicity (XLogP3) |
|---|---|
| Target Compound Data | -0.3 |
| Comparator Or Baseline | 1-Allyl-1,3,5-triazinane-2,4-dione (CAS 104732-58-3); computed XLogP3: -0.1 |
| Quantified Difference | ΔXLogP3 = -0.2 (target compound is more hydrophilic) |
| Conditions | Computed via PubChem/PubChem-derived databases using XLogP3 algorithm |
Why This Matters
A ΔXLogP3 difference of 0.2 log units, while modest, translates to a ~1.6-fold difference in partition coefficient, directly influencing extraction efficiency, chromatographic retention, and bioavailability in medicinal chemistry campaigns.
- [1] Qu, F.Q., Xiao, C.H., Xu, X.J. et al. (2004). Synthesis and crystal structure of 3,5-di(2-propenyl)-6-phenyl-1,3,5-triazine-2,4-dione. Journal of Chemical Crystallography, 34, 31–37. View Source
